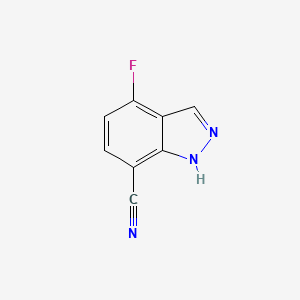

4-Fluoro-1H-indazole-7-carbonitrile

Description

Overview of Indazole Scaffold in Chemical Sciences

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govwikipedia.org This scaffold is a cornerstone in medicinal chemistry, appearing in numerous drugs and clinical candidates. researchgate.netnih.govresearchgate.net Its versatility stems from its unique chemical properties and the existence of different tautomeric forms, which influence its biological interactions and synthetic accessibility. nih.govresearchgate.net

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the development of new pharmaceuticals and are prevalent in a vast array of natural products and synthetic drugs. mdpi.comijsrtjournal.comrsc.org An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule therapeutics contain a nitrogen heterocycle. msesupplies.comrsc.org Their importance can be attributed to several factors:

Biological Recognition: The nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like proteins and nucleic acids. mdpi.comrsc.org

Structural Diversity: The variety in ring size, number, and position of nitrogen atoms allows for extensive structural modifications, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. mdpi.commsesupplies.com

Metabolic Stability: They are often integral to the core structure of alkaloids, vitamins, and hormones, demonstrating inherent stability and bioavailability. mdpi.comijsrtjournal.com

Synthetic Utility: These heterocycles serve as versatile intermediates in organic synthesis for the construction of more complex molecular architectures. ijsrtjournal.com

The prevalence of nitrogen heterocycles in successful drugs, from anticancer agents to antibiotics, underscores their critical role in medicinal chemistry. nih.govmdpi.com

Historical Context of Indazole Discovery and Early Research

The indazole ring system was first described by Emil Fischer in 1883. pnrjournal.com Despite their synthetic origin, indazoles are rare in nature, though a few alkaloids, such as nigellicine (B1251354) and nigeglanine, have been isolated from plant sources. nih.govwikipedia.org

Early research focused on understanding the fundamental chemistry and reactivity of the indazole core. However, the discovery of the biological activities of its derivatives sparked significant interest in the pharmaceutical industry. austinpublishinggroup.com One of the earliest and most well-known indazole-based drugs is Benzydamine, which was marketed in 1966 as a non-steroidal anti-inflammatory agent. wikipedia.orgresearchgate.net Since then, a multitude of indazole-containing compounds have been developed, targeting a wide range of diseases. nih.govresearchgate.net This has led to several clinically successful drugs, including:

| Drug Name | Therapeutic Use |

| Axitinib | Renal Cell Carcinoma |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Granisetron | Chemotherapy-induced nausea and vomiting |

| Entrectinib | ROS1-positive Non-Small Cell Lung Cancer |

| Niraparib | Ovarian, Fallopian Tube, and Peritoneal Cancer |

This table highlights some of the FDA-approved drugs based on the indazole scaffold. nih.govpnrjournal.comnih.gov

Comparison of Indazole Tautomers (1H- and 2H-Indazole) and their Stability

Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which differ in the position of the N-H proton on the pyrazole ring. austinpublishinggroup.comnih.gov A third, non-aromatic tautomer, 3H-indazole, is uncommon. chemicalbook.comnih.gov

The equilibrium between the 1H- and 2H-tautomers is a critical aspect of indazole chemistry, influencing the molecule's reactivity, physical properties, and biological activity. nih.govacs.org

1H-Indazole: This tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.govchemicalbook.comresearchgate.net Its greater stability is often attributed to its benzenoid character, which implies a higher degree of aromaticity compared to the quinoid-like structure of the 2H form. nih.govacs.org Theoretical calculations estimate that the 1H-tautomer is more stable by approximately 2.3-5.3 kcal/mol. chemicalbook.comacs.org

2H-Indazole: While less stable, the 2H-tautomer can be stabilized and isolated, for instance, through coordination with metal ions or the formation of specific intra- or intermolecular hydrogen bonds. nih.govacs.org Derivatives of 2H-indazole are known to possess distinct biological activities, including anti-inflammatory properties. nih.gov

The ability to selectively synthesize and isolate a specific tautomer is a significant challenge in indazole chemistry, yet it is crucial for developing drugs with precise mechanisms of action. pnrjournal.com

Defining the Research Niche of 4-Fluoro-1H-indazole-7-carbonitrile

The specific substitution pattern of this compound places it at the confluence of several strategic areas in drug design. While extensive research on this exact molecule is not widely published, its potential utility can be inferred from the well-documented roles of its constituent parts. The combination of a proven heterocyclic scaffold with fluorine and carbonitrile groups suggests its value as a building block for creating novel therapeutic agents, particularly kinase inhibitors or other enzyme-targeted compounds. austinpublishinggroup.comnih.gov

Distinctive Features of Fluorine Substitution in Indazole Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's properties. nih.govnih.gov Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly impact a drug's behavior. mdpi.comijfans.org

When applied to the indazole scaffold, fluorine substitution, such as at the 4-position, can be expected to confer several advantages:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450. mdpi.comijfans.org Placing a fluorine atom at a potential metabolic site can therefore increase the drug's half-life and bioavailability. acs.org

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution of the indazole ring, potentially leading to more favorable polar interactions with target proteins and enhancing binding affinity. nih.govijfans.org

Membrane Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which is a critical factor for its ability to cross cell membranes and reach its site of action. mdpi.com This is particularly relevant for drugs targeting the central nervous system. acs.org

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state, solubility, and receptor interactions. mdpi.comijfans.org

Role of the Carbonitrile Group in Synthetic and Biological Contexts

The carbonitrile, or cyano (-C≡N), group is a versatile and valuable functional group in both organic synthesis and drug design. wisdomlib.orgebsco.com

In a synthetic context: The nitrile group is a useful synthetic handle because it can be readily converted into other functional groups, such as amines, amides, or carboxylic acids, providing a route to a wide range of derivatives. ebsco.comresearchgate.netnumberanalytics.com This versatility makes it a key building block for constructing complex molecules. numberanalytics.com

In a biological context: In drug molecules, the nitrile group is more than just a synthetic intermediate. It can play a direct role in the molecule's biological activity.

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov

Bioisostere: The nitrile group is often used as a bioisostere for other functional groups like carbonyls or halogens, helping to optimize a compound's steric and electronic properties for better target engagement. researchgate.net

Metabolic Blocker: Similar to fluorine, a nitrile group can be strategically placed to block sites of metabolic attack, thereby improving the pharmacokinetic profile of a drug. researchgate.net

Solubility and Pharmacokinetics: The incorporation of a nitrile group can improve a drug's solubility and other pharmacokinetic parameters, such as bioavailability and half-life. nih.gov

The presence of the 7-carbonitrile group on the indazole ring, therefore, offers a point for both further chemical modification and for direct, beneficial interactions with a biological target. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALJWEONZADKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 1h Indazole 7 Carbonitrile and Its Derivatives

Strategic Approaches to Indazole Ring System Construction

The synthesis of the indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various strategic approaches. These methods often involve the formation of a crucial N-N bond and subsequent cyclization. Classical methods, such as the Davis-Beirut reaction, have laid the groundwork for more modern and efficient catalyst-based strategies. The choice of strategy is often dictated by the desired substitution pattern on the final indazole product. For a highly substituted and electronically distinct molecule like 4-Fluoro-1H-indazole-7-carbonitrile, regioselective control during the ring construction is paramount.

A common approach involves the cyclization of appropriately substituted o-halobenzonitriles or related precursors. For instance, the synthesis of 3-aminoindazole derivatives can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. This method provides an alternative to the traditional SNAr reaction of hydrazine (B178648) with o-fluorobenzonitriles.

Catalyst-Based Synthesis Techniques

Catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Various catalytic systems have been developed, each with its own advantages and specific applications.

Transition metals, particularly palladium and copper, are extensively used in the synthesis of indazoles. These catalysts are highly effective in promoting the formation of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds, which are key steps in indazole ring construction.

Palladium-Catalyzed Synthesis:

Palladium catalysis is a powerful tool for constructing the indazole scaffold. The Suzuki-Miyaura cross-coupling reaction, for example, is a highly effective method for creating C-C bonds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst. This can be used to introduce substituents to a pre-formed indazole ring or to construct the ring itself.

A direct and operationally simple palladium-catalyzed method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles has been reported. This reaction proceeds from readily available 2-bromobenzyl bromides and arylhydrazines using a palladium catalyst with a phosphine (B1218219) ligand. Similarly, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a route to 2-aryl-2H-indazoles.

Palladium-catalyzed cyanation of halo-indazoles is a crucial step for the synthesis of compounds like this compound. While direct cyanation of a 7-halo-4-fluoro-1H-indazole is a logical approach, the reactivity and potential for catalyst poisoning by the cyanide source must be carefully managed. The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has been shown to be effective in palladium-catalyzed cyanations.

| Reaction Type | Catalyst/Ligand | Substrates | Product | Yield | Reference |

| C7-Arylation | Pd(OAc)₂ / 1,10-phenanthroline | 3-Substituted 1H-indazoles and iodoaryls | C7-arylated indazoles | Good | thieme-connect.com |

| N-Benzylation/N-Arylation | Pd catalyst / t-Bu₃PHBF₄ | 2-Bromobenzyl bromides and arylhydrazines | 2-Aryl-substituted 2H-indazoles | Up to 79% | nih.gov |

| Intramolecular Amination | Pd(OAc)₂ / dppf | N-Aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | Good | nih.gov |

| Cyanation | Pd(OAc)₂ / Buchwald's phosphine ligand | Aryl chlorides/bromides and Zn(CN)₂ | Aryl nitriles | Excellent | arkat-usa.org |

| Benzannulation | Pd(OAc)₂ / P(tBu)₃·HBF₄ | Pyrazoles and internal alkynes | 1H-Indazoles | Moderate to Good | researchgate.net |

Copper-Catalyzed Synthesis:

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of indazoles. Copper plays a key role in the formation of both C-N and N-N bonds. One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). bldpharm.com

Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another strategy to produce N-phenyl-1H-indazoles. researchgate.net Furthermore, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can lead to substituted 3-aminoindazoles through a cascade process. researchgate.net A method for synthesizing indazoles has also been developed involving a copper(II) acetate (B1210297) catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by ring closure.

| Reaction Type | Catalyst | Substrates | Product | Yield | Reference |

| Three-Component Reaction | Copper(I) oxide nanoparticles | 2-Chloro/bromobenzaldehydes, primary amines, NaN₃ | 2H-Indazole derivatives | Good | bldpharm.com |

| Intramolecular N-Arylation | CuCl | 1H-Indazoles and diaryliodonium salts | 2-Substituted-2H-indazoles | Good | nih.gov |

| Cascade Coupling | Cu catalyst | 2-Halobenzonitriles and hydrazine derivatives | Substituted 3-aminoindazoles | Good | researchgate.net |

| C-N Bond Formation/Cyclization | Copper(II) acetate | 2-Formylboronic acids and diazodicarboxylates | 1N-Alkoxycarbonyl indazoles | Good | |

| Intramolecular Ullmann Reaction | Copper catalyst | Substituted o-halobenzaldehydes and methyl hydrazine | 1H-Indazoles | Good | thieme-connect.com |

Acid or base catalysis can be employed for the cyclization step in indazole synthesis. For instance, after the initial formation of an arylhydrazine intermediate, an acid- or base-induced ring closure can lead to the final indazole product. Trifluoromethanesulfonic acid has been used to promote the N2-alkylation of 1H-indazoles. bldpharm.com While not as common as transition-metal catalysis for the entire synthesis of complex indazoles, acid-base catalysis plays a crucial role in specific transformations and deprotection steps. A study on the synthesis of 1H-indazole derivatives reported the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol. researchgate.net

Organophotoredox catalysis has emerged as a powerful, metal-free method for various organic transformations, including the functionalization of heterocycles. This approach utilizes visible light to excite an organic photocatalyst, which then engages in single-electron transfer (SET) processes to activate substrates. A general and practical method for the direct C-H amination of 2H-indazoles with a variety of amines has been developed using an organophotoredox catalyst at room temperature under ambient air. ossila.com This method is notable for its mild conditions and broad substrate scope. Mechanistic studies suggest the involvement of a SET pathway. ossila.com

The development of enantioselective methods for the synthesis of chiral indazoles is of significant interest, particularly for pharmaceutical applications. Copper(I) hydride (CuH) catalysis has been successfully employed for the highly enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles. google.comontosight.airesearchgate.netresearchgate.netlabshake.com This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. google.comontosight.airesearchgate.netresearchgate.netlabshake.com Density functional theory (DFT) calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. researchgate.net

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of indazole synthesis, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of polyethylene (B3416737) glycol (PEG) as a green solvent has been reported for the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazole derivatives. bldpharm.com Another green approach involves the use of lemon peel powder as a natural, biodegradable catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. sigmaaldrich.com Furthermore, methods utilizing water as a solvent and avoiding heavy metal catalysts are being explored. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a green route to indazoles. researchgate.net The development of catalytic systems that can be recycled and reused is also a key aspect of green chemistry in this field.

| Green Approach | Catalyst/Solvent | Reaction | Advantages | Reference |

| Green Solvent | Copper(I) oxide nanoparticles / PEG 300 | One-pot three-component synthesis of 2H-indazoles | Recyclable solvent, ligand-free conditions | bldpharm.com |

| Natural Catalyst | Lemon peel powder / DMSO | Synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate (B1144303) | Biodegradable catalyst, ultrasound irradiation | sigmaaldrich.com |

| Metal-Free Reaction | None | One-pot synthesis of indazoles from 2-aminophenones and hydroxylamine derivatives | Avoids metal catalysts, mild conditions | researchgate.net |

| Mild Acid Catalysis | Ammonium Chloride / Ethanol | Synthesis of 1-H-indazole derivatives | Milder acid, good yields, shorter reaction times | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including fluorinated indazoles. This technique utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. wjarr.comjchr.org The application of microwave energy can be particularly advantageous in the synthesis of substituted 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds that shares synthetic precursors with some indazole syntheses. wjarr.comresearchgate.net

For instance, the synthesis of certain 2,5-disubstituted-1,3,4-oxadiazoles has been successfully achieved through microwave-assisted reactions. One approach involves the reaction of benzohydrazide (B10538) with aromatic aldehydes, catalyzed by 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS). wjarr.com Another method describes the cyclization of p-nitrophenylhydrazide with carbon disulfide and potassium hydroxide, followed by a microwave-assisted reaction with 1-bromo tetradecane. wjarr.com These examples highlight the versatility of microwave technology in facilitating key bond-forming reactions in heterocyclic synthesis. The principles of rapid, efficient, and often higher-yielding reactions under microwave irradiation are directly applicable to the synthesis of complex indazole systems like this compound.

| Catalyst/Reagent | Reactants | Conditions | Outcome | Reference |

| Chloramine-T | 2-(methyl(pyridin-2-yl)amino)ethan-1-ol, 4-fluorobenzaldehyde | Microwave irradiation | Formation of a 1,3,4-oxadiazole derivative | wjarr.com |

| BTPPDS | Benzohydrazide, Aromatic aldehydes | Microwave-assisted | Synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives | wjarr.com |

| POCl3 | 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide, Aromatic carboxylic acids | Microwave irradiation | One-pot synthesis of 5-aryl-1,3,4-oxadiazoles | wjarr.com |

Ligand-Free Conditions

The development of synthetic methods that proceed under ligand-free conditions is a significant goal in green chemistry, as it simplifies reaction setups, reduces costs, and minimizes waste. In the context of indazole synthesis, copper-catalyzed reactions have shown particular promise for proceeding without the need for external ligands.

An efficient, copper(I) oxide nanoparticle (Cu2O-NP) catalyzed, ligand-free, one-pot, three-component reaction has been developed for the synthesis of 2H-indazole derivatives. This method utilizes 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide in polyethylene glycol (PEG 300) as a green solvent. organic-chemistry.org The catalyst is crucial for the formation of both C-N and N-N bonds, and the methodology demonstrates a broad substrate scope with high tolerance for various functional groups. organic-chemistry.org Similarly, manganese dioxide (MnO2) has been employed as a catalyst in a ligand-free synthesis of dihydrodibenzo[b,j] chemicalbook.comossila.comphenanthrolines, showcasing the potential of transition metal oxides in facilitating complex annulation reactions without the need for sophisticated ligands. nih.gov

These ligand-free approaches offer a more sustainable and economically viable route to indazole-containing molecules.

| Catalyst | Reactants | Solvent | Key Features | Reference |

| Cu2O-NPs | 2-halobenzaldehydes, primary amines, sodium azide | PEG 300 | One-pot, three-component, ligand-free | organic-chemistry.org |

| MnO2 | 2-amino-5-chloro-benzhydrol, acridinol/1-benzyl-4-piperidinol, benzyl (B1604629) alcohols | Deep Eutectic Solvents | Ligand-free, dehydrogenative annulation | nih.gov |

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netut.ac.ir These strategies are particularly well-suited for the construction of heterocyclic scaffolds like indazoles, as they allow for the rapid assembly of the core structure and the introduction of multiple points of diversity. mdpi.comresearchgate.netnih.gov

A notable example is the one-pot, three-component synthesis of 2H-indazole derivatives from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates the power of MCRs to forge multiple bonds in a single step. Another versatile approach is the Cadogan reductive cyclization, which has been adapted into a one-pot condensation-cyclization sequence to produce 2H-indazoles from ortho-nitrobenzaldehydes and anilines or aliphatic amines. acs.org This method is operationally simple and efficient, offering a regioselective route to N2-substituted indazoles. acs.org

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference |

| Three-component | 2-bromobenzaldehydes, primary amines, sodium azide | Copper | One-pot, mild conditions | organic-chemistry.org |

| Condensation-Cadogan Reductive Cyclization | ortho-nitrobenzaldehydes, anilines/aliphatic amines | Tri-n-butylphosphine | One-pot, regioselective for 2H-indazoles | acs.org |

| Three-component | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole (B1671886) | Triethylamine | Synthesis of tetrazolopyrimidine-6-carbonitriles | mdpi.com |

| Four-component | Phenyl hydrazine, 3-aminocrotononitrile, benzaldehyde, thiobarbituric acid | p-Toluenesulfonic acid | Domino reaction, high efficiency | nih.gov |

Regioselective Synthesis of 1H- and 2H-Indazoles

The control of regioselectivity in the synthesis of indazoles is a critical challenge, as the alkylation or arylation of the indazole core can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of 1H- or 2H-isomers, respectively. Since 1H-indazoles are generally thermodynamically more stable than their 2H-counterparts, achieving selective synthesis of the less stable isomer often requires carefully designed synthetic strategies. researchgate.net

Several methods have been developed to address this challenge. For instance, a regioselective synthesis of 2-aryl-substituted 2H-indazoles has been achieved through a palladium-catalyzed reaction of 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org This process involves a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. organic-chemistry.org Another approach utilizes a one-pot condensation-Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, which are generated in situ from ortho-nitrobenzaldehydes and various amines. This method, promoted by tri-n-butylphosphine, selectively affords substituted 2H-indazoles under mild conditions. acs.org

Furthermore, direct alkylation of indazoles with various electrophiles can be directed towards the N2 position using specific mediators. A procedure employing gallium/aluminum or aluminum has been developed for the regioselective, high-yielding synthesis of 2H-indazoles via direct alkylation with allyl and benzyl bromides, as well as α-bromocarbonyl compounds. nih.gov Trifluoromethanesulfonic acid or copper(II) triflate can also promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org

| Method | Reactants | Catalyst/Promoter | Regioselectivity | Reference |

| Pd-catalyzed N-arylation | 2-bromobenzyl bromides, arylhydrazines | Pd catalyst, t-Bu3PHBF4 | 2H-indazoles | organic-chemistry.org |

| Condensation-Cadogan Reductive Cyclization | ortho-nitrobenzaldehydes, amines | Tri-n-butylphosphine | 2H-indazoles | acs.org |

| Direct Alkylation | Indazoles, allyl/benzyl bromides, α-bromocarbonyls | Ga/Al or Al | 2H-indazoles | nih.gov |

| N2-alkylation | 1H-indazoles, alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid or Cu(II) triflate | 2H-indazoles | organic-chemistry.org |

Specific Precursor Chemistry for Fluorinated Indazoles

The synthesis of fluorinated indazoles often relies on the strategic use of fluorinated precursors or the introduction of fluorine atoms at specific stages of the synthetic sequence. The choice of starting materials and reagents is crucial for achieving the desired substitution pattern and ensuring high yields.

Reactions Involving Fluorobenzaldehydes

Ortho-fluorobenzaldehydes are key starting materials for the synthesis of a wide range of indazole derivatives. researchgate.net The reaction of o-fluorobenzaldehydes with hydrazine hydrate is a common and practical method for preparing indazoles. chemicalbook.comacs.org This condensation reaction proceeds via nucleophilic aromatic substitution of the fluorine atom by the hydrazine, followed by cyclization. researchgate.net

However, a competing reaction, the Wolff-Kishner reduction of the aldehyde to a methyl group, can sometimes lower the yield of the desired indazole. researchgate.net To circumvent this issue, o-fluorobenzaldehydes can be converted to their O-methyloxime derivatives. The utilization of these methyloximes in the condensation with hydrazine effectively suppresses the undesired reduction pathway, leading to higher yields of the corresponding indazoles. researchgate.net The electronic nature of substituents on the fluorobenzaldehyde ring can also influence the reaction outcome, with electron-withdrawing groups generally favoring the cyclization to the indazole. researchgate.net

| Precursor | Reagent | Key Observation | Outcome | Reference |

| o-Fluorobenzaldehydes | Hydrazine hydrate | Potential for Wolff-Kishner reduction as a side reaction. | Synthesis of indazoles. | researchgate.netacs.org |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine hydrate | Eliminates competitive Wolff-Kishner reduction. | Improved yields of indazoles. | researchgate.net |

| Substituted o-fluorobenzaldehydes | Hydrazine hydrate | Electron-withdrawing groups favor indazole formation. | Varying yields depending on substituents. | researchgate.net |

Introduction of Fluorine via Specific Reagents and Conditions

The direct introduction of fluorine onto a pre-formed indazole ring is a valuable strategy for accessing fluorinated derivatives. acsgcipr.org This approach often utilizes electrophilic fluorinating reagents, which contain an N-F bond and can deliver a "F+" equivalent to an electron-rich substrate. nih.gov

A prominent reagent for this purpose is N-fluorobenzenesulfonimide (NFSI). An efficient, metal-free fluorination of 2H-indazoles using NFSI in water under ambient air has been developed. organic-chemistry.orgacs.org This method provides direct access to fluorinated indazole derivatives with a broad range of functionalities in good yields. organic-chemistry.org Experimental evidence suggests that this transformation likely proceeds through a radical mechanism. acs.org Another widely used electrophilic fluorinating reagent is Selectfluor. While exploring the use of Selectfluor for the fluorination of 2H-indazoles, researchers discovered that under microwave-assisted conditions in DMSO, the reagent can mediate a regioselective C3-formylation instead of fluorination. thieme-connect.de This highlights the importance of reaction conditions in determining the outcome of reactions with versatile reagents like Selectfluor.

The choice of fluorinating agent is critical, as their reactivity and handling requirements can vary significantly. nih.govgoogle.com While molecular fluorine (F2) is a potent fluorinating agent, its high reactivity and hazardous nature often necessitate the use of safer, more selective N-F reagents like NFSI and Selectfluor in laboratory and industrial settings. nih.gov

| Reagent | Substrate | Conditions | Outcome | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazoles | Water, ambient air | Metal-free fluorination | organic-chemistry.orgacs.org |

| Selectfluor | 2H-Indazoles | DMSO, microwave irradiation | Regioselective C3-formylation | thieme-connect.de |

Synthesis of Carbonitrile Moiety

The introduction of the carbonitrile group at the C7-position of the 4-fluoro-1H-indazole core is a key synthetic step. This can be achieved through several methods, most notably through the cyanation of a halogenated precursor or via a two-step process involving a carboxamide intermediate.

Palladium-catalyzed cyanation reactions represent a powerful and widely used method for the synthesis of aryl nitriles from aryl halides. researchgate.net This approach is directly applicable to the synthesis of this compound, typically starting from a 7-bromo- or 7-iodo-4-fluoro-1H-indazole precursor. The synthesis of such precursors, like 7-bromo-4-fluoro-1H-indazole, has been documented. acs.org

Historically, cyanide sources like KCN, NaCN, and Zn(CN)₂ have been employed. researchgate.net However, these reagents are highly toxic and often require harsh reaction conditions, such as high temperatures (140–150 °C), which can hinder their use on a larger scale. researchgate.net

Modern advancements have led to the use of less toxic and more robust cyanide sources. Potassium ferrocyanide, K₄[Fe(CN)₆], has emerged as a particularly effective, non-toxic alternative. uni.lu The reaction is typically catalyzed by a palladium source, such as allylpalladium(II) chloride dimer, in the presence of a phosphine ligand like Xantphos. This system allows for the efficient cyanation of a wide variety of (hetero)aryl halides under milder conditions. researchgate.netuni.lu The reaction proceeds via a catalytic cycle involving oxidative addition, cyanide transfer, and reductive elimination.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation

| Parameter | Condition | Reference |

| Starting Material | 7-Bromo-4-fluoro-1H-indazole | acs.org |

| Cyanide Source | Potassium ferrocyanide (K₄[Fe(CN)₆]) | researchgate.netuni.lu |

| Catalyst | Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂) | researchgate.net |

| Ligand | Xantphos | researchgate.net |

| Solvent | DMAc (N,N-Dimethylacetamide) | researchgate.net |

| Temperature | 95 °C | researchgate.net |

An alternative, two-step route to the C7-nitrile involves the formation of a 4-fluoro-1H-indazole-7-carboxamide, followed by its dehydration.

The first step is the synthesis of the carboxamide from the corresponding 4-fluoro-1H-indazole-7-carboxylic acid. While the direct synthesis of this specific carboxylic acid is not widely reported, analogous indazole carboxylic acids can be prepared from substituted isatins. chemicalbook.com Once obtained, the carboxylic acid can be coupled with an amine source (e.g., ammonia (B1221849) or an ammonium salt) using standard peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective for this transformation, affording the primary carboxamide in good yields under mild conditions.

The second step is the dehydration of the primary amide to the target nitrile. Several efficient dehydrating agents are available for this purpose. A classic method involves heating the amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀). libretexts.orgchemguide.co.uk More modern and milder methods are often preferred for complex heterocyclic substrates. One such method employs cyanuric chloride in the presence of N,N-dimethylformamide (DMF). mdpi.com This system effectively converts heterocyclic carboxamides to their corresponding nitriles at room temperature, offering high yields and avoiding the harsh conditions of older methods. mdpi.com

Table 2: Two-Step Synthesis of Nitrile via Amide Dehydration

| Step | Reaction | Reagents | Key Features | Reference |

| 1 | Carboxylic Acid to Amide | HATU, DIPEA, NH₄Cl | High efficiency, mild conditions (r.t.) | |

| 2 | Amide to Nitrile | Cyanuric Chloride, DMF | Mild conditions (r.t.), good for heterocycles | mdpi.com |

| 2 (Alternative) | Amide to Nitrile | Phosphorus(V) Oxide (P₄O₁₀), Heat | Classic method, strong dehydration | libretexts.orgchemguide.co.uk |

Advanced Functionalization and Derivatization

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Advanced methods focus on C-H activation, strategic alkylation and arylation, and modification of the pyrazole ring nitrogen atoms.

Direct C-H amination is a highly sought-after transformation for its atom economy. While there are reports on the C-H amination of indazoles, these reactions are often challenging and highly position-specific. For instance, copper-catalyzed methods have been developed for the regioselective C3 amination of 2H-indazoles. However, direct C-H amination on the electron-rich carbocyclic (benzene) ring of the 1H-indazole scaffold is not a widely reported or straightforward transformation. The reactivity of the indazole core often favors functionalization at the C3 position of the pyrazole ring or on the nitrogen atoms. Therefore, introducing an amino group at other positions on the benzene ring typically requires starting with a pre-functionalized precursor, such as a nitro- or halo-indazole, rather than direct C-H activation.

Alkylation and arylation reactions are crucial for expanding the structural diversity of the indazole core.

Alkylations: The N-alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions and the electronic nature of the substituents on the indazole ring. For 7-substituted indazoles, the outcome is particularly sensitive. Studies have shown that employing a C7-electron-withdrawing substituent, such as a carboxylate (CO₂Me), confers excellent N2 regioselectivity (≥96%). This directing effect is expected to be similar for the C7-carbonitrile group. The choice of base and solvent is also critical. Using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N1 alkylation for many indazoles, whereas bases like cesium carbonate (Cs₂CO₃) can also be used to promote N1 substitution through a chelation mechanism. acs.org

Arylations: The introduction of aryl groups can be achieved through palladium-catalyzed cross-coupling reactions. A highly effective method for the functionalization of the C7 position is the Suzuki-Miyaura cross-coupling. This involves the reaction of a 7-bromo-4-substituted-1H-indazole with a suitable boronic acid under palladium catalysis. This strategy has been successfully used to prepare a series of novel C7-arylated 4-substituted 1H-indazoles in moderate to good yields. acs.org In contrast, direct C-H arylation of 1H-indazoles is most commonly reported at the C3 position, which is electronically activated for such transformations. ossila.com

Table 3: Summary of Functionalization Reactions

| Reaction | Position(s) | Method | Key Features | Reference |

| N-Alkylation | N1 / N2 | NaH/THF or Cs₂CO₃/Dioxane | Regioselectivity depends on base and C7 substituent. | acs.org |

| C7-Arylation | C7 | Pd-catalyzed Suzuki-Miyaura Coupling | Requires 7-halo precursor; good yields. | acs.org |

| C3-Arylation | C3 | Pd-catalyzed Direct C-H Arylation | Does not require pre-functionalization at C3. | ossila.com |

Indazole N-oxides are valuable synthetic intermediates that exhibit unique reactivity, enabling further functionalization. Recent advances have provided selective and efficient methods for their synthesis. An innovative electrochemical approach allows for the selective synthesis of 1H-indazole N-oxides. The outcome of the electrolysis is controlled by the choice of cathode material. When a reticulated vitreous carbon cathode is used, a wide range of 1H-indazole N-oxides can be synthesized selectively. This electrochemical protocol is notable for its broad scope, tolerating both electron-rich and electron-poor substrates, making it highly suitable for the N-oxidation of this compound. These N-oxide derivatives can then be used in subsequent C-H functionalization reactions, opening up new avenues for creating complex indazole-based molecules.

Scaffold Hopping and Bioisosteric Replacements involving Indazoles

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern medicinal chemistry, enabling the design of novel molecules with optimized efficacy, selectivity, and pharmacokinetic properties. The indazole ring, a bicyclic heterocycle, is a particularly privileged scaffold in these efforts. pharmablock.com Its unique combination of a hydrogen bond-donating NH group, an additional hydrogen bond-accepting nitrogen atom, and a tunable aromatic system makes it a versatile component in drug design. pharmablock.com These features have proven especially valuable in the development of protein kinase inhibitors, where the indazole scaffold can form crucial interactions with hinge residues in the enzyme's active site. pharmablock.comrsc.org

Indazole as a Phenol (B47542) Bioisostere

The indazole moiety is widely recognized as an effective bioisostere for phenol. This is because the indazole N-H group can act as a hydrogen bond donor, mimicking the phenolic hydroxyl group, and its acidity allows it to exist as an anion at physiological pH, similar to a phenolate. A primary motivation for this substitution is to enhance a drug candidate's metabolic stability. nih.gov Phenolic compounds are often susceptible to rapid phase II metabolism, specifically O-glucuronidation, which can lead to poor bioavailability. pharmablock.comresearchgate.netnih.govacs.org Replacing the phenol with a metabolically more robust indazole ring can circumvent this issue. researchgate.netnih.govacs.org

This strategy has been successfully applied in the development of various therapeutic agents:

GluN2B-selective NMDA Receptor Antagonists : In the quest for neuroprotective agents, researchers targeted the GluN2B subunit of the NMDA receptor. Early phenolic antagonists, while potent, were prone to rapid glucuronidation. researchgate.netnih.govacs.org By replacing the critical phenol group with an indazole, scientists developed new antagonists. These indazole-based compounds not only retained high affinity for the GluN2B receptor but, in some cases, showed even higher inhibitory activity than the phenolic parent compound, ifenprodil (B1662929). Crucially, the indazole analogues were not conjugated with glucuronic acid, demonstrating a significant metabolic advantage. researchgate.netnih.govacs.org

PI3K Inhibitors : In the development of phosphoinositide 3-kinase (PI3K) inhibitors for cancer therapy, Genentech encountered a potent phenolic compound with low bioavailability. pharmablock.com The metabolic liability was traced to the O-glucuronidation of the phenol group. By applying the principle of bioisosteric replacement, the phenol was substituted with an indazole ring. This single change led to the discovery of Pictilisib (GDC-0941), a potent and selective PI3Kα inhibitor with acceptable oral bioavailability across multiple species. pharmablock.com

Table 1: Comparison of Phenolic Compound vs. Indazole Bioisostere

| Target | Original Scaffold | Bioisosteric Scaffold | Key Advantage of Indazole |

|---|---|---|---|

| GluN2B-NMDA Receptor | Phenol | Indazole | Retained high affinity and activity while inhibiting glucuronidation. researchgate.netnih.govacs.org |

Indole to Indazole Scaffold Hopping

Scaffold hopping from an indole to an indazole core is another powerful tactic in drug discovery. This "nitrogen-walking" strategy, which repositions a nitrogen atom within the bicyclic system, can significantly alter a molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement. nih.gov While both scaffolds possess a hydrogen bond-donating NH group, the indazole's second nitrogen atom introduces a hydrogen bond-accepting site, which can enable new, favorable interactions with a biological target and improve binding affinity. pharmablock.com

A prominent example of this strategy is the development of dual inhibitors for the anti-apoptotic proteins Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2). nih.govrsc.org Overexpression of these proteins is linked to cancer progression and resistance to therapies like the BCL-2 inhibitor Venetoclax. rsc.orgresearchgate.net Upregulation of MCL-1 is a primary mechanism of resistance to Venetoclax, making dual MCL-1/BCL-2 inhibition a compelling therapeutic goal. rsc.orgresearchgate.net

Researchers began with a known indole-2-carboxylic acid scaffold that was a potent inhibitor of MCL-1 but only a moderate inhibitor of BCL-2. nih.govrsc.org By hopping the scaffold from the indole core to an indazole framework, they successfully transformed the MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors with minimal activity against BCL-xL, the inhibition of which is associated with thrombocytopenia. nih.govrsc.orgresearchgate.net This work highlights how a subtle structural change can profoundly shift a compound's selectivity profile to achieve a more desirable therapeutic effect. nih.gov

Table 2: Biological Activity of Indole vs. Indazole Scaffolds as BCL-2 Family Inhibitors

| Compound Scaffold | Target | Activity | Significance of Scaffold Hop |

|---|---|---|---|

| Indole-based | MCL-1 | Potent Inhibitor | Starting point with high selectivity for MCL-1. nih.govrsc.org |

| Indole-based | BCL-2 | Moderate Inhibitor | Limited dual-action potential. rsc.org |

| Indazole-based | MCL-1 & BCL-2 | Potent Dual Inhibitor | Transformed selective inhibitor into a dual inhibitor. nih.govrsc.org |

Computational and Theoretical Studies on 4 Fluoro 1h Indazole 7 Carbonitrile Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes, from electronic structure to reactivity, without the need for empirical data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is extensively used to study the electronic properties of organic molecules, including indazole derivatives. Such studies provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic properties. For indazole derivatives, DFT calculations are often performed to analyze their potential as therapeutic agents or functional materials. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions.

Table 1: Conceptual Representation of HOMO-LUMO Energy Gap Analysis

| Parameter | Description | Significance for 4-Fluoro-1H-indazole-7-carbonitrile Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A key indicator of chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

Note: This table is for illustrative purposes as specific data for this compound was not found in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For indazole derivatives, MEP maps can identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding with a biological target. In a typical MEP map, red areas signify regions of high electron density, while blue areas indicate electron-deficient regions. For a molecule like this compound, the nitrogen atoms of the indazole ring and the nitrile group would be expected to be electron-rich regions, while the hydrogen atoms would be electron-poor.

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is directly related to the HOMO-LUMO gap.

Electronegativity (χ) describes the power of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are crucial in medicinal chemistry for predicting how a drug candidate might interact with biological macromolecules.

Table 2: Conceptual Chemical Reactivity Descriptors

| Descriptor | Formula | Significance for this compound Derivatives |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Predicts the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates the molecule's stability and resistance to deformation of its electron cloud. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Measures the propensity of the molecule to act as an electrophile. |

Note: This table is for illustrative purposes as specific data for this compound was not found in the searched literature.

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with its biological target is a cornerstone of rational drug design. Computational modeling techniques, particularly molecular docking, are pivotal in this regard.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, to the binding site of a target protein.

Docking studies on various indazole derivatives have been performed to investigate their potential as inhibitors of various enzymes, such as those involved in cancer. nih.gov These studies help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indazole scaffold and the amino acid residues of the protein's active site. While specific docking studies for this compound were not identified in the search results, the general methodology would involve docking this compound into the active site of a relevant protein target to predict its binding orientation and to score its potential efficacy as an inhibitor. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational changes, binding stability, and interaction patterns of a ligand within a biological target.

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology is broadly applied in the study of indazole-based inhibitors. For instance, a general workflow for predicting the binding modes of small fragments, such as indazole derivatives, involves multiple short MD simulations. nih.gov This approach, which can be customized with specific force fields like the Lennard-Jones potentials, helps in identifying favorable binding sites and poses of a fragment on its target protein. nih.gov Such simulations are instrumental in understanding the flexibility of the ligand and the target's active site, which is crucial for designing compounds with improved binding affinity and selectivity.

Structure-Based Design in Drug Discovery

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, relying on the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov The indazole nucleus is a versatile scaffold that has been extensively utilized in SBDD campaigns against various targets, including protein kinases.

For example, structure-based design approaches have been successfully employed to develop indazole analogues as potent inhibitors of enzymes like c-Met kinase and epidermal growth factor receptor (EGFR). nih.govnih.gov These studies often begin with a hit compound, identified through screening or computational methods, which is then co-crystallized with the target protein. The resulting X-ray structure reveals key interactions between the ligand and the active site, guiding the rational design of new derivatives with enhanced potency and selectivity. The introduction of a fluorine atom at the 4-position and a carbonitrile group at the 7-position of the indazole ring, as in this compound, is a strategic modification aimed at modulating the compound's electronic properties and its ability to form specific interactions with the target.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. mdpi.com Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, provide a quantitative framework for these studies. mdpi.com

Prediction of Binding Modes and Key Interactions

Computational docking and molecular modeling are instrumental in predicting the binding modes of small molecules and identifying the key interactions that stabilize the ligand-protein complex. For the closely related compound, 1H-indazole-7-carbonitrile, studies have shown its potent inhibitory activity against nitric oxide synthases (NOS). nih.gov X-ray crystallography and computational modeling of related inhibitors have identified key features for binding at the NOS active site. nih.gov

These studies reveal that the indazole ring can form crucial interactions with the heme group and residues within the active site. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, while the aromatic system can participate in π-π stacking interactions. The substituents on the indazole ring play a critical role in fine-tuning these interactions. For this compound, the 7-carbonitrile group is predicted to be a key feature for its inhibitory effect, likely through interactions with the substrate and cofactor binding sites. nih.gov The fluorine atom at the 4-position can further influence the electronic distribution of the ring and potentially form halogen bonds with the protein.

Influence of Substituents on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole ring. nih.gov SAR studies have demonstrated that modifications at various positions can dramatically alter a compound's potency and selectivity.

For instance, in the context of NOS inhibition, while 1H-indazole-7-carbonitrile is a potent inhibitor, the corresponding 1H-indazole-7-carboxamide shows reduced potency but increased selectivity for the neuronal isoform of the enzyme. nih.gov Furthermore, the introduction of a bromine atom at the 3-position of 1H-indazole-7-carbonitrile was found to enhance its inhibitory activity tenfold. nih.gov These findings underscore the importance of the substituent at the 7-position and highlight the potential for further optimization through modifications at other positions.

Computational SAR studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can provide a deeper understanding of these substituent effects. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity, offering a rational basis for designing more potent compounds. mdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (Computational Aspects)

Computational modeling plays an increasingly important role in predicting the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. frontiersin.org

Prediction of Metabolic Stability and Glucuronidation Inhibition

Metabolic stability is a critical parameter that determines the in vivo half-life of a drug. scite.ai In silico models are widely used to predict the metabolic fate of new chemical entities. researchgate.net These models can predict the likelihood of a compound being metabolized by cytochrome P450 enzymes and other drug-metabolizing enzymes. For indazole derivatives, the sites of metabolism can be predicted based on the reactivity of different positions on the ring and the nature of the substituents.

Glucuronidation is a major metabolic pathway for many drugs, and the inhibition of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for this process, can lead to drug-drug interactions. nih.govnih.gov Computational models can be used to predict the potential of a compound to inhibit specific UGT isoforms. For example, quantitative in vitro to in vivo extrapolation (IVIVE) methods can be used to predict the clinical significance of UGT inhibition based on in vitro inhibition constants (Ki). nih.govnih.gov While specific data for this compound is not available, the general methodologies for predicting metabolic stability and glucuronidation inhibition are well-established and would be applicable to this compound.

Plasma Protein Binding Prediction

Currently, there is no specific published research containing detailed data tables or explicit research findings on the plasma protein binding prediction of this compound or its derivatives. The scientific community awaits dedicated studies that will apply established in silico models to this particular class of compounds to elucidate their pharmacokinetic profiles.

Medicinal Chemistry and Biological Applications of Indazole Derivatives Focusing on Research Findings

Overview of Pharmacological Significance of Indazole Scaffolds

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.compnrjournal.com This designation stems from its presence in numerous compounds exhibiting a wide array of biological activities. nih.gov Indazole derivatives are rarely found in nature; however, synthetic compounds incorporating this nucleus have demonstrated significant pharmacological properties, including antitumor, anti-inflammatory, antibacterial, anti-HIV, and antiarrhythmic activities. benthamdirect.comnih.gov

The versatility of the indazole scaffold allows it to serve as a core structure for a multitude of therapeutic agents. pnrjournal.comresearchgate.net Its ability to be substituted at various positions enables chemists to fine-tune the molecule's steric and electronic properties, influencing its interaction with biological targets like enzymes and receptors. austinpublishinggroup.com This adaptability has led to the development of several clinically approved drugs containing the indazole moiety, such as the anticancer agents Axitinib and Pazopanib, and the antiemetic drug Granisetron. nih.govresearchgate.netaustinpublishinggroup.com The established success of these drugs underscores the therapeutic importance of the indazole framework and drives continued research into new derivatives. researchgate.netnih.gov

Anticancer Research

The indazole scaffold is a cornerstone in the development of modern anticancer therapies. researchgate.netnih.gov Its derivatives have been investigated as inhibitors of various targets crucial to cancer progression, including protein kinases and enzymes involved in immune evasion. nih.govrsc.org The structural modifications of the indazole ring are a key strategy for discovering more potent and selective anticancer agents. nih.gov

Kinase Inhibition (e.g., Tyrosine Kinase, Serine/Threonine Kinases, Aurora Kinases, ERK1/2, PI3Kδ)

Protein kinases are a major class of enzymes that regulate most cellular processes, and their dysregulation is a hallmark of cancer. rsc.orgrsc.org The indazole core is a key pharmacophore in the synthesis of numerous kinase inhibitors. rsc.orgnih.gov Several approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, are indazole-based kinase inhibitors. rsc.org

Research has focused on developing indazole derivatives that target specific kinases:

Tyrosine and Serine/Threonine Kinases: Many indazole compounds have been identified as potent inhibitors of both tyrosine and serine/threonine kinases, which are crucial in oncogenic signaling pathways. rsc.org

Fibroblast Growth Factor Receptors (FGFRs): A number of 1H-indazole derivatives have been developed as inhibitors of FGFRs, a family of tyrosine kinases whose dysregulation is linked to various cancers. nih.govnih.gov One study identified an inhibitor with an IC₅₀ value of 0.8 ± 0.3 μM against FGFR2. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives that show strong potency against EGFR and its drug-resistant mutants, with IC₅₀ values as low as 5.3 nM. nih.gov

Extracellular signal-regulated kinase (ERK1/2): Indazole amide derivatives have been synthesized that demonstrate excellent enzymatic and cellular activity against ERK1/2, with IC₅₀ values in the nanomolar range. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of cell division. Indazole derivatives have been developed as inhibitors of Aurora kinases, representing a promising strategy for cancer treatment. nih.govscribd.com

The substitution pattern on the indazole ring is critical. For instance, the presence of a fluorine atom, as in 4-Fluoro-1H-indazole-7-carbonitrile, is a common strategy in kinase inhibitor design to enhance binding affinity and modulate pharmacokinetic properties. nih.gov

Inhibition of Oncogenic Pathways (e.g., Bcr-Abl Mutations)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). A key review has highlighted that indazole derivatives have been developed as Bcr-Abl inhibitors, indicating their potential in treating related malignancies. nih.govscribd.com The development of inhibitors for specific oncogenic pathways like Bcr-Abl is a major focus of targeted cancer therapy. scribd.com

Cytotoxicity against Cancer Cell Lines (e.g., HL60, A-549, MCF-7, Hs-683, SK-MEL-28, HT29)

A primary method for evaluating the potential of new anticancer compounds is to test their cytotoxic (cell-killing) effects against a panel of human cancer cell lines. Numerous studies have demonstrated the in vitro antiproliferative activity of various indazole derivatives against a broad spectrum of cancer cells. rsc.orgnih.govjapsonline.com

For example, one study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org Another study on indazole analogues of curcumin (B1669340) found IC₅₀ values against MCF-7 (breast), HeLa (cervical), and WiDr (colon) cancer cells ranging from 45.97 to 86.24 μM, 46.36 to 100 μM, and 27.20 to 58.19 μM, respectively. japsonline.comjapsonline.comresearchgate.net These findings highlight the potential of the indazole scaffold to yield compounds with significant cytotoxic effects.

Table 1: Examples of Cytotoxic Activity of Various Indazole Derivatives

Dual MCL-1/BCL-2 Inhibition

The B-cell lymphoma 2 (BCL-2) family of proteins includes both pro-apoptotic and anti-apoptotic members that are critical regulators of cell death. google.com Myeloid cell leukemia-1 (MCL-1) and BCL-2 are key anti-apoptotic proteins that are often overexpressed in cancer cells, allowing them to evade apoptosis and contributing to therapeutic resistance. youtube.comresearchgate.net

Consequently, the simultaneous inhibition of both MCL-1 and BCL-2 has emerged as a powerful therapeutic strategy to induce synergistic cell death in various cancers, including multiple myeloma and hepatocellular carcinoma. google.comnih.gov While many dual inhibitors are based on other heterocyclic systems, some indazole derivatives have been shown to induce apoptosis through the downregulation of Bcl-2. rsc.org For instance, one potent indazole derivative promoted apoptosis in 4T1 breast cancer cells, which was associated with the downregulation of Bcl-2 and upregulation of the pro-apoptotic protein Bax. rsc.orgrsc.org This suggests that the indazole scaffold could be a viable starting point for developing novel dual MCL-1/BCL-2 inhibitors.

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in cancer immune evasion. acs.orgresearchgate.net By catalyzing the first and rate-limiting step in tryptophan metabolism, IDO1 depletes the local microenvironment of tryptophan, which is essential for T-cell function, thereby suppressing the anti-tumor immune response. researchgate.net

The indazole scaffold has recently emerged as a high-affinity binder to the heme group within the IDO1 active site, making its derivatives promising candidates for IDO1 inhibitors. acs.orgacs.org Several indazole-based IDO1 inhibitors have been developed, with some showing sub-micromolar inhibitory activity. acs.org Structure-activity relationship studies have shown that substituents on the indazole ring are crucial for potent inhibition. acs.org For example, 3-substituted 1H-indazoles have been reported with IC₅₀ values for IDO1 inhibition as low as 720 nM. nih.gov The development of IDO1 inhibitors is a key area of cancer immunotherapy research, and the indazole scaffold represents a valuable chemotype for this target.

Anti-inflammatory Applications

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govrsc.org

COX-2 Enzyme Inhibition

A comprehensive search of scientific literature did not yield specific studies evaluating this compound as a COX-2 inhibitor. While other indazole derivatives have been investigated for their anti-inflammatory potential through COX-2 inhibition, data for this specific compound is not publicly available. researchgate.net Computational studies on other 1H-indazole analogs have shown that substitutions, such as a difluorophenyl group, can lead to significant binding with the COX-2 enzyme. researchgate.net However, no experimental data for the 4-fluoro, 7-carbonitrile substituted indazole exists in this context.

Antimicrobial Research

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Fluoro-substituted heterocyclic compounds are often explored for their potential antimicrobial properties. researchgate.net

Antibacterial Activity (e.g., against S. aureus, Bacillus subtilis, E. coli)

There is no specific research detailing the antibacterial activity of this compound against Staphylococcus aureus, Bacillus subtilis, or Escherichia coli. Studies on other fluorinated indazoles and related pyrazoles have shown varied results. For instance, some fluoro-substituted pyrazoles demonstrated potent activity against Gram-positive bacteria like Enterococcus faecalis but only moderate activity against Gram-negative bacteria such as E. coli. researchgate.net In another study, certain 4-bromo-1H-indazole derivatives showed activity against S. aureus. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Antifungal Activity (e.g., against Aspergillus niger, Candida albicans)

No published studies were found that specifically investigate the antifungal activity of this compound against Aspergillus niger or Candida albicans. Research on other classes of fluorine-containing heterocycles, such as 1,2,4-triazole (B32235) derivatives, has shown that while some compounds are effective against certain fungi, they may not be active against A. niger or C. albicans. nih.gov

Antiviral Agents (e.g., HIV Protease Inhibitors)

The scientific literature lacks specific data on the evaluation of this compound as an antiviral agent, particularly as an HIV protease inhibitor. The broader class of indazole derivatives has been noted for its potential in developing anti-HIV agents, but specific findings for this compound are absent. nih.gov

Antiprotozoal Activity (e.g., Trypanosoma brucei N-myristoyltransferase (NMT) inhibition, Antileishmanial Activity)

There is no available research on the antiprotozoal activity of this compound, including its potential as an inhibitor of Trypanosoma brucei N-myristoyltransferase (NMT) or its effectiveness against Leishmania species. While other indazole derivatives have been synthesized and evaluated as promising antileishmanial candidates, this specific compound has not been featured in such studies. nih.gov

Neurodegenerative and Neurological Disorder Research

Indazole derivatives have emerged as a promising class of compounds in the quest for effective treatments for neurodegenerative and neurological disorders. Their ability to interact with key targets in the central nervous system has led to significant research in areas such as Alzheimer's disease, Parkinson's disease, and other neurological conditions. researchgate.netnih.govresearchgate.net

Overstimulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, is linked to excitotoxicity and neuronal cell death in various neurological disorders. mdpi.com Consequently, NMDA receptor antagonists have been a major focus of therapeutic research. mdpi.com A particularly promising strategy involves the selective negative allosteric modulation of NMDA receptors containing the GluN2B subunit, which are major contributors to excitotoxic-induced neuronal damage. mdpi.comnih.gov

Recent research has highlighted the potential of the indazole ring as a bioisosteric replacement for the phenol (B47542) group found in many potent GluN2B antagonists. nih.govacs.org This is significant because phenolic compounds are often susceptible to rapid glucuronidation, a metabolic process that can limit their therapeutic efficacy. nih.govacs.org By substituting the phenol with an indazole moiety, researchers have developed antagonists that retain high affinity and inhibitory activity at the GluN2B receptor while avoiding this metabolic pathway. nih.govacs.org

In one study, a series of indazole-based compounds were synthesized and evaluated. Molecular dynamics simulations confirmed that these indazole derivatives interact with the ifenprodil (B1662929) binding site on the GluN2B subunit in a manner similar to their phenolic counterparts. nih.govacs.org Electrophysiological experiments using two-electrode voltage-clamp techniques revealed that specific enantiomers, such as (S)-10a and (R)-10a (3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols), exhibited even higher inhibitory activity than the well-known GluN2B antagonist, ifenprodil. nih.govacs.org This demonstrates that the indazole scaffold is a viable and potentially superior alternative for designing potent and metabolically stable GluN2B-selective NMDA receptor antagonists. nih.gov

Table 1: Inhibitory Activity of Selected Indazole-Based NMDA Receptor Antagonists

| Compound | Target | Activity |

| (S)-10a | GluN2B-containing NMDA Receptor | Higher inhibitory activity than ifenprodil |

| (R)-10a | GluN2B-containing NMDA Receptor | Higher inhibitory activity than ifenprodil |

Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are critical in the metabolism of neurotransmitter amines and are significant targets in the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's disease. researchgate.net Inhibitors of MAO-B can prevent the breakdown of dopamine (B1211576), thereby alleviating symptoms of Parkinson's disease, and may also reduce oxidative stress by preventing the formation of hydrogen peroxide during dopamine metabolism. nih.gov

The indazole nucleus has proven to be a valuable pharmacophore for developing potent MAO inhibitors. Inspired by the finding that the neuronal nitric oxide synthase (nNOS) inhibitor 7-nitroindazole (B13768) also inhibits MAO-B, a series of C5- and C6-substituted indazole derivatives were synthesized and evaluated. researchgate.net While most compounds showed modest activity against MAO-A, they were potent inhibitors of human MAO-B, with IC50 values in the submicromolar range. researchgate.net

Notably, substitutions at the C5 position of the indazole ring resulted in particularly potent and selective MAO-B inhibition, with IC50 values as low as 0.0025 µM. researchgate.net Kinetic studies of a selected derivative indicated a competitive mode of inhibition. researchgate.net While these indazole derivatives were not significant inhibitors of D-amino acid oxidase (DAAO), a related enzyme, their high potency and selectivity for MAO-B underscore their potential as therapeutic agents for neurodegenerative disorders. researchgate.net

Table 2: MAO-B Inhibition by C5-Substituted Indazole Derivatives

| Compound Type | Target | IC50 Range | Inhibition Mode |

| C5-Substituted Indazoles | MAO-B | 0.0025–0.024 µM | Competitive |

Other Therapeutic Applications

The versatility of the indazole scaffold extends beyond neurological disorders, with significant research demonstrating its potential in treating diabetes, mitigating oxidative stress, and offering novel approaches to contraception.

Glucokinase (GK) is a crucial enzyme that acts as a glucose sensor in pancreatic β-cells and the liver, playing a central role in glucose homeostasis. researchgate.netnih.govmdpi.com Activating GK is a promising therapeutic strategy for type 2 diabetes, as it can enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake. nih.govmdpi.comtandfonline.com

Indazole derivatives have been successfully developed as potent glucokinase activators (GKAs). researchgate.netnih.gov Through systematic optimization of a series of novel indazole-based compounds, researchers have identified molecules with excellent preclinical profiles. nih.gov One such compound, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, emerged as a potent GKA with favorable pharmacokinetics and demonstrated efficacy in in vivo models of diabetes. nih.gov These activators bind to an allosteric site on the GK enzyme, triggering a conformational change that enhances its catalytic activity. nih.gov This mechanism allows for glucose-dependent regulation of blood sugar levels, potentially reducing the risk of hypoglycemia associated with other diabetes therapies. mdpi.com The development of these indazole-based GKAs represents a significant advancement in the search for novel treatments for type 2 diabetes. researchgate.netnih.govtandfonline.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in a wide range of diseases. Indazole derivatives have been shown to possess significant antioxidant properties. researchgate.netnih.gov

In various studies, newly synthesized indazole derivatives were screened for their ability to scavenge free radicals and act as antioxidants. These compounds demonstrated notable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standard antioxidants like Vitamin E. researchgate.netnih.gov For instance, in one study, 6-nitroindazole (B21905) showed a higher degree of DPPH inhibition (72.60% at 200μg/ml) compared to indazole and 5-aminoindazole. nih.gov These findings suggest that the indazole core can be effectively functionalized to create potent antioxidant agents, which could have therapeutic applications in conditions associated with oxidative stress. researchgate.net

Table 3: Antioxidant Activity of Selected Indazole Derivatives

| Compound | Assay | Result (at 200μg/ml) |

| Indazole | DPPH Inhibition | 57.21% |

| 5-Aminoindazole | DPPH Inhibition | 51.21% |

| 6-Nitroindazole | DPPH Inhibition | 72.60% |

| Vitamin E (Standard) | DPPH Inhibition | 84.43% |

The development of non-hormonal male contraceptives is a significant global health priority. nih.govoup.com Research in this area has identified indazole carboxylic acid derivatives as a promising class of compounds with potent antispermatogenic activity. nih.govoup.comnih.gov